ha14-1

Übersicht

Beschreibung

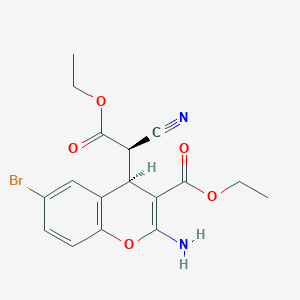

HA14-1, auch bekannt als Ethyl-2-amino-6-brom-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromen-3-carboxylat, ist eine kleine organische Verbindung, die aufgrund ihres Potenzials in der Krebstherapie Aufmerksamkeit erregt hat. Es wirkt als Inhibitor des antiapoptotischen Proteins Bcl-2, das eine entscheidende Rolle bei der Regulierung der Apoptose oder des programmierten Zelltods spielt. Durch die Hemmung von Bcl-2 kann this compound die Apoptose in Krebszellen induzieren, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Vorbereitungsmethoden

Die Synthese von HA14-1 umfasst mehrere Schritte. Eine gängige Syntheseroute umfasst die folgenden Schritte:

Bromierung: Das Ausgangsmaterial, 4H-chromen-3-carboxylat, wird einer Bromierung unterzogen, um ein Bromatom an der 6-Position einzuführen.

Aminierung: Das bromierte Zwischenprodukt wird dann einer Aminierung unterzogen, um eine Aminogruppe an der 2-Position einzuführen.

Cyanoethylierung: Die resultierende Verbindung wird einer Cyanoethylierung unterzogen, um eine Cyanogruppe an der 1-Position einzuführen.

Veresterung: Schließlich wird die Verbindung verestert, um das Ethylesterderivat zu bilden

Analyse Chemischer Reaktionen

HA14-1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Biologie: Die Verbindung wird in biologischen Studien eingesetzt, um die Mechanismen der Apoptose und die Rolle von Bcl-2 beim Zellüberleben zu untersuchen

Medizin: this compound hat sich in der Krebstherapie als vielversprechend erwiesen, indem es selektiv die Apoptose in Krebszellen mit erhöhten Bcl-2-Spiegeln induziert. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an das Bcl-2-Protein, wobei es gezielt eine Oberflächen-Tasche angreift, die für die antiapoptotische Funktion von Bcl-2 unerlässlich ist. Diese Bindung hemmt die Interaktion von Bcl-2 mit proapoptotischen Proteinen wie Bax, was zur Aktivierung apoptotischer Signalwege führt. Die Hemmung von Bcl-2 führt zur Permeabilisierung der Mitochondrienmembran, Freisetzung von apoptogenen Proteinen und Aktivierung von Caspasen, was letztendlich die Apoptose in Krebszellen induziert .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

HA14-1 has been extensively studied for its potential in cancer therapy, particularly in the following contexts:

- Glioblastoma Multiforme : Studies have shown that this compound sensitizes glioblastoma cells to both radiation and chemotherapy. It enhances the efficacy of chemotherapeutic agents by inhibiting Bcl-2, which is often overexpressed in these tumors. In xenograft models, this compound demonstrated a synergistic effect with chemotherapeutic drugs, leading to reduced tumor growth .

- Hematological Malignancies : this compound selectively induces apoptosis in malignant hematopoietic cells that overexpress Bcl-2. Research indicates that low concentrations of this compound can trigger significant apoptosis in acute leukemic blasts while sparing normal hematopoietic cells . This selectivity makes it a valuable agent in combination therapies with other cytotoxic drugs.

- Melanoma : A combination therapy involving capsaicin and this compound has shown promise in inducing apoptosis in melanoma cell lines. The study indicated that both agents could work synergistically to reduce cell viability and promote cell death .

Combination Therapies

This compound's ability to enhance the effects of other treatments has led to its exploration in combination therapies:

- With 5-Fluorouracil : In certain cancer cell lines, this compound has been shown to augment the cytotoxic effects of 5-fluorouracil, a common chemotherapeutic agent. While it enhances apoptosis in some cell lines, it also promotes type II cell death mechanisms in others, indicating its versatile role depending on the cellular context .

- In Drug Resistance Scenarios : Given its mechanism of action against Bcl-2, this compound may help overcome drug resistance seen in various cancers. Its ability to induce apoptosis selectively in resistant cancer cells positions it as a potential candidate for enhancing the efficacy of existing therapies .

Mechanistic Insights

This compound's mechanism involves several pathways:

- Induction of Apoptosis : By inhibiting Bcl-2, this compound facilitates Bax translocation to mitochondria, leading to cytochrome c release and activation of caspases involved in apoptosis .

- Calcium Homeostasis : Studies indicate that this compound affects intracellular calcium levels, which plays a role in apoptosis regulation .

Data Table: Summary of Research Findings on this compound

Case Study 1: Glioblastoma Multiforme

In a controlled study, this compound was administered alongside standard chemotherapy agents to glioblastoma multiforme models. The results showed that tumors treated with this compound exhibited significantly reduced growth rates compared to those receiving chemotherapy alone. This study highlights the potential for this compound as an adjunct therapy in aggressive brain tumors.

Case Study 2: Acute Leukemia

A clinical investigation assessed the effects of this compound on patients with acute leukemia characterized by high Bcl-2 expression. The compound was found to induce apoptosis effectively while maintaining normal hematopoietic function at lower concentrations. This selective action underscores its therapeutic promise in treating hematological cancers.

Wirkmechanismus

HA14-1 exerts its effects by binding to the Bcl-2 protein, specifically targeting a surface pocket essential for Bcl-2’s anti-apoptotic function. This binding inhibits Bcl-2’s interaction with pro-apoptotic proteins like Bax, leading to the activation of apoptotic pathways. The inhibition of Bcl-2 results in mitochondrial membrane permeabilization, release of apoptogenic proteins, and activation of caspases, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

HA14-1 ist im Vergleich zu anderen Bcl-2-Inhibitoren einzigartig aufgrund seiner spezifischen Bindung an die Bcl-2-Oberflächentasche und seiner Fähigkeit, die Apoptose in einer Vielzahl von Krebszelllinien zu induzieren. Ähnliche Verbindungen umfassen:

ABT-737: Ein weiterer Bcl-2-Inhibitor, der an die gleiche Oberflächen-Tasche bindet, aber andere pharmakokinetische Eigenschaften aufweist.

Navitoclax (ABT-263): Ein Derivat von ABT-737 mit verbesserter Bioverfügbarkeit und Potenz.

Venetoclax (ABT-199): Ein hochspezifischer Bcl-2-Inhibitor mit klinischen Anwendungen bei der Behandlung der chronisch lymphatischen Leukämie

Die Einzigartigkeit von this compound liegt in seinem spezifischen Wirkmechanismus und seinem Potenzial, in Kombination mit anderen Therapien eingesetzt zu werden, um deren Wirksamkeit zu erhöhen.

Biologische Aktivität

HA14-1 is a small organic compound recognized for its potent inhibitory effects on the B-cell lymphoma 2 (Bcl-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in various cancer cell lines.

This compound functions primarily as a Bcl-2 antagonist , binding to the Bcl-2 protein and mimicking the BH3 domain necessary for the formation of protein dimers. This action prevents Bcl-2 from interacting with pro-apoptotic proteins such as Bax, thereby promoting apoptosis in cells that overexpress Bcl-2 . The compound has demonstrated an IC50 range of approximately 10 to 20 μM across different cancer cell lines, including NIH3T3, HL60, and H1299 lung cancer cells .

Induction of Apoptosis

Numerous studies have documented the apoptotic effects of this compound:

- In HL60 cells , treatment with this compound at concentrations as low as 50 μM resulted in over 90% cell death , characterized by DNA fragmentation and loss of cell viability .

- A study involving follicular lymphoma B cells showed that this compound significantly enhanced the cytotoxic effects of traditional chemotherapeutic agents like doxorubicin and dexamethasone, indicating its potential as an adjunct therapy .

Combination Therapy

This compound has been evaluated in combination with various chemotherapeutic agents:

These findings suggest that this compound can synergistically enhance the efficacy of existing cancer treatments.

Glioblastoma Multiforme

In studies involving glioblastoma multiforme, this compound was shown to sensitize tumor cells to chemotherapy and radiation. When combined with these treatments, this compound significantly slowed tumor growth in xenograft models, demonstrating its potential utility in enhancing treatment outcomes for aggressive cancers .

Acute Myeloid Leukemia (AML)

Research on AML indicated that this compound effectively induced cell death in leukemia cell lines expressing Bcl-2. Notably, this effect was largely caspase-independent, suggesting that this compound could bypass some forms of chemoresistance typically seen in AML patients .

Autophagic Effects

Interestingly, this compound has also been linked to autophagy induction. While it primarily promotes apoptosis, it can also affect cellular pathways leading to type II cell death—particularly in cell lines resistant to apoptosis. For instance, its combination with 5-fluorouracil improved treatment efficacy by reducing colony recovery post-treatment in certain cancer cell lines .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJDCULZDFWMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274403 | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-63-4 | |

| Record name | HA 14-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ha14-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.